N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride - 1233955-36-6

N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride

Catalog Number: EVT-3017445
CAS Number: 1233955-36-6
Molecular Formula: C9H22Cl2N2O
Molecular Weight: 245.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride is a substituted piperidine derivative frequently employed as a versatile building block in organic synthesis and medicinal chemistry research. [, ] It features a piperidine ring with an ethoxyethyl group and an amine group attached. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, making it easier to handle and utilize in various chemical reactions. []

Synthesis Analysis
  • Acylation: The amine group readily undergoes acylation reactions with acyl chlorides or anhydrides to form amides. [, ]
  • Reductive amination: It can react with aldehydes or ketones under reductive conditions to yield substituted amines. [, ]
  • Coupling reactions: It can be employed in various coupling reactions, such as amide bond formation, using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). []
Mechanism of Action
  • Histamine H3 receptors: Some derivatives exhibit antagonistic or inverse agonistic activity, potentially useful in treating sleep disorders and other conditions. [, ]
  • Acetylcholinesterase: Certain derivatives show inhibitory activity against this enzyme, making them potential candidates for Alzheimer's disease treatment. []
  • Monoamine transporters: Analogues have been investigated for their affinity and selectivity towards dopamine, serotonin, and norepinephrine transporters, which are relevant targets for treating neuropsychiatric disorders. []
Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride have not been extensively documented in the provided literature. As a dihydrochloride salt, it is expected to be a solid at room temperature with good solubility in water and polar solvents. [] Further investigations are required to determine specific characteristics like melting point, boiling point, and spectroscopic properties.

Applications
  • Pharmaceuticals: Researchers have used it as a starting material to develop novel drug candidates for treating a wide range of diseases, including cancer, Alzheimer's disease, sleep disorders, and neuropsychiatric disorders. [, , , , ]
  • Antiviral agents: Derivatives have shown promising antiviral activity against herpes simplex viruses. []
  • Low-density lipoprotein receptor upregulators: A specific derivative demonstrated the ability to upregulate the LDL receptor, suggesting potential applications in managing cholesterol levels. []

1-[(4-Chlorophenyl)methyl]piperidin-4-amine

Compound Description: 1-[(4-Chlorophenyl)methyl]piperidin-4-amine (CMP) is a piperidine derivative studied for its reactivity with alkaline potassium permanganate in the presence of a ruthenium(III) catalyst []. The kinetic oxidation of CMP under these conditions follows pseudo-first-order kinetics with respect to both the oxidant and substrate []. The reaction results in a 1:4 stoichiometry between the substrate and oxidizing agent, yielding products identified as chlorobenzene and L-alanine, N-(2-aminomethylethyl)-carboxylic acid [].

N-(4-Chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine Dihydrochloride

Compound Description: This compound is a quinazoline derivative found to possess a broad spectrum of anticancer activity []. It exhibits antitumor effects on various cancer cell lines, including PC-3 cells, by inducing dose-dependent antiproliferation rather than cytotoxicity []. This antiproliferation effect is linked to the compound's ability to inhibit epidermal growth factor (EGF)-induced phosphorylation of extracellular signal-regulated protein kinase 1/2 (ERK1/2) [].

5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine Dihydrochloride

Compound Description: This compound serves as a crucial intermediate in the synthesis of potent deoxycytidine kinase (dCK) inhibitors []. A practical and economical synthesis route has been developed for this compound, starting from commercially available 2,4-dichloro-5-fluoropyrimidine [].

tert-Butyl 4-(4-Amino-5-fluoropyrimidin-2-yloxy)piperidine-1-carboxylate

Compound Description: This compound is a synthetic intermediate used in the preparation of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine dihydrochloride []. It is synthesized from 2,4-dichloro-5-fluoropyrimidine in a series of telescoped steps []. Deprotection of this intermediate yields the final compound, which is a key intermediate for dCK inhibitors [].

(S)-2,2,6,6-Tetramethyl-N-(Pyrrolidin-2-Ylmethyl)piperidin-4-Amine

Compound Description: This proline-derived organocatalyst demonstrates high efficiency in catalyzing asymmetric Michael addition reactions of cyclohexanone to nitroolefins []. It achieves high diastereo- and enantioselectivities, with syn:anti ratios up to 99:1 and enantiomeric excesses up to 93% [].

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine

Compound Description: This compound, also known as MBA236, is an indole derivative designed based on the structure of ASS234 (another indole compound) and QSAR predictions []. It exhibits dual inhibitory activity against both cholinesterase and monoamine oxidase [].

8-(1-{4-[(5-chloro-4-{[2-(dimethylphosphoryl)phenyl]amino}pyrimidin-2-yl)amino]-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro[4.5]decan-2-one

Compound Description: This compound acts as an inhibitor for both anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR) []. It demonstrates potential as an anti-cancer agent, particularly for non-small cell lung cancer (NSCLC), including brain metastases [].

N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine

Compound Description: The crystal structure of this compound reveals a planar conformation for both the benzothiazole and imidazol rings []. The piperidine ring adopts a chair conformation, and the dihedral angle between the benzothiazol and imidazol rings is 6.37(8)° [].

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

Compound Description: This compound is synthesized through an efficient eight-step process starting from oxoacetic acid monohydrate []. The synthesis involves various reactions, including condensation, reductive amination, protection, activation, Grignard addition, deprotection, coupling, and final deprotection steps [].

N‐Phenyl‐N‐[1‐(2‐Phenethyl)piperidin‐4‐yl]prop‐2‐enamide (Acrylfentanyl)

Compound Description: Identified as a new psychoactive substance, Acrylfentanyl is a synthetic fentanyl analogue []. It is considered a hazardous substance due to its potency and potential for fatal intoxication [].

N‐phenyl‐1‐(2‐phenylethyl)piperidin‐4‐amine

Compound Description: This compound serves as a precursor in the synthesis of Acrylfentanyl and other synthetic fentanyl analogues [].

N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4- carboxamide

Compound Description: This compound exhibits biological activity as an upregulator of the low-density lipoprotein (LDL) receptor []. It has been synthesized through an efficient and practical method involving the alkylation of 4-aminopyridine with 3-phenylpropylbromide, followed by reduction and amidation reactions [].

1-(3-Phenylpropyl)piperidin-4-amine

Compound Description: This compound is a key intermediate in the synthesis of N-[1-(3-phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide [].

1-(3-phenylpropyl)-N-[1-(3-phenylpropyl)piperidin-4-yl]piperidin-4-amine

Compound Description: This compound appears as a byproduct during the synthesis of N-[1-(3-phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide [].

N-[11C]‐Methyl‐piperidin‐4‐yl 2‐cyclohexyl‐2‐hydroxy‐2‐phenylacetate (VC-004)

Compound Description: VC-004 is a muscarinic antagonist designed for visualizing cerebral muscarinic receptors using Positron Emission Tomography (PET) []. Its active (R)-isomer exhibits high brain uptake and selectively binds to muscarinic receptors, as demonstrated by blocking experiments using scopolamine and atropine [].

cis-(6-Benzhydrylpiperidin-3-yl)benzylamine

Compound Description: This compound serves as a lead structure in developing conformationally constrained inhibitors for the dopamine transporter (DAT) []. Modifications of its exocyclic N-atom at the 3-position led to derivatives with varying affinities for DAT, serotonin transporter (SERT), and norepinephrine transporter (NET) [].

((1‐(4‐methoxyphenethyl)piperidin‐4‐yl)amino)methyl)‐5‐hydroxy‐1‐methylpyridin‐4(1H)‐one (VIId)

Compound Description: Designed as a potential acetylcholinesterase (AChE) inhibitor, VIId comprises hydroxypyridin-4-one and benzylpiperidine scaffolds []. While exhibiting weaker inhibition compared to donepezil, VIId demonstrated promising AChE inhibitory activity []. Molecular docking and dynamics simulations revealed key interactions with active site residues [].

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit, each exhibiting distinct dihedral angles between the piperidine and pyrimidine rings []. Intermolecular N—H⋯N hydrogen bonds contribute to the formation of dimers and tetramers in the crystal lattice [].

4-Chloro-6-(piperidin-1-yl)-N2-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazin-2-amine

Compound Description: The crystal structure of this compound reveals a typical chair conformation for the piperidine ring []. The crystal packing is stabilized by weak intermolecular N—H⋯N hydrogen bonds, leading to the formation of dimers [].

N-(piperidin-4-yl)-4H-3,1-benzo(thia/oxa)zines-2-amines

Compound Description: This group of compounds represents a class of substituted N-benzo(thia/oxa)zines-2-yl-1-arylalcoyloxyalkyl-4-piperidinamines investigated for their therapeutic potential []. These compounds exhibit diverse structures with various substituents and modifications on the core scaffold [].

3-(2-ethoxyethyl)-7-cyclopropanemethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Compound Description: This compound, synthesized via a Mannich reaction, is a diazabicyclononanone derivative with potential biological activity []. Its structure has been modified with various pharmacophore functional groups to explore its biological properties [].

3-(2-ethoxyethyl)-7-cyclopropanemethyl-3,7-diazabicyclo[3.3.1]nonane

Compound Description: This compound is a reduced derivative of 3-(2-ethoxyethyl)-7-cyclopropanemethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, obtained through the Huang-Minlon reduction reaction [].

O-benzoyloxime of 3-(2-ethoxyethyl)-7-cyclopropanemethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Compound Description: This compound, synthesized from the corresponding oxime and benzoyl chloride, forms a complex with β-cyclodextrin, demonstrating potential analgesic activity []. This complex, with the laboratory code NA-332, exhibits higher analgesic activity than tramadol and induces complete analgesia in biological studies [].

6-Methyl-2-oxo-N-(4-(Piperidin-1-yl)phenyl)-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide Derivatives

Compound Description: This group of novel Biginelli dihydropyrimidines were synthesized and evaluated for their antimicrobial, antifungal, and antimalarial activities [].

5-(1-(3-methoxy-4-(3-(piperidin-1-yl)propoxy)benzyl)-1H-benzo[d]imidazol-5-yl)-1,3,4-thiadiazol-2-amine (22b)

Compound Description: Compound 22b is a potent inhibitor of Glutaminyl Cyclases (QC) developed through structure-based optimization starting from fragments identified in library screening []. Treatment with 22b has been shown to decrease the CD47/αhCD47-CC2C6 interaction in A549 and H1975 lung cancer cells, indicating inhibition of the CD47/SIRPα interaction, and enhanced the phagocytic activity of THP-1 and U937 macrophages [].

1-(4-fluorobenzyl)-N-(1-(1-(4-fluorobenzyl)-6-isopropoxy-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-6-isopropoxy-1H-benzo[d]imidazol-2-amine

Compound Description: This compound was formed unexpectedly while attempting to synthesize an antihistamine candidate, 1-(4-fluorobenzyl)-6-isopropoxy-N-(1-methylpiperidin-4-yl)-1H-benzo[d]imidazol-2-amine []. Its formation involves an unusual mechanism involving N-demethylation and self-catalyzed N-diarylation [].

N-(piperidin-4-yl)-4H-3,1-benzo(thia/oxa)zines-2-amines

Compound Description: These compounds are a class of substituted piperidinamines being investigated for their therapeutic applications []. They contain a piperidin-4-yl group as part of their core structure.

(1E,2Z,3E)‐1‐(Piperidin‐1‐yl)‐1‐(arylhydrazono)‐2‐[(benzoyl/benzothiazol‐2‐oyl)hydrazono]‐4‐(aryl1)but‐3‐enes

Compound Description: These compounds were synthesized via a one-pot sterioselective reaction and exhibited significant antiviral activity against herpes simplex viruses (HSV-1) [].

N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031)

Compound Description: SUVN-G3031 is a potent and selective histamine H3 receptor (H3R) inverse agonist currently under development for treating sleep disorders []. It demonstrates robust wake-promoting activity and favorable pharmacokinetic properties in preclinical studies [].

N-(2,2,6,6-tetramethyl-piperidin-4-yl)methacrylamide (HAS)

Compound Description: This sterically hindered amine derivative acts as a potent scavenger of reactive oxygen species (ROS) []. Copolymers of HAS and 2-hydroxyethyl methacrylate (HEMA) exhibit enhanced ROS scavenging activity compared to the individual monomers or homopolymers [].

1-(2-ethoxyethyl)-piperidine-3-methyl-4-spiro-5’-imidazolidine-2’,4’-dione

Compound Description: This piperidine derivative exhibits significant immunostimulating activity, surpassing the potency of the reference drug levamisole []. It also displays low toxicity in biological studies [].

1-(2-ethoxyethyl)-4-carboxy-4-hydroxypiperidine

Compound Description: This compound is a piperidine derivative evaluated for its acute toxicity and effect on hematological and immunological parameters [].

bis[1-(2-ethoxyethyl)-4-ethynyl-4-hydroxypiperidine] dihydrochloride

Compound Description: This piperidine derivative, containing two ethynyl and hydroxyl groups, has been studied for its acute toxicity and influence on hematological and immunological parameters [].

1-(2-ethoxyethyl)-4-(2-ethoxyethoxyl)-4-ethynylpiperidine

Compound Description: This piperidine derivative forms a 1:1 complex with β-cyclodextrin, and this complex has been evaluated for its acute toxicity and impact on hematological and immunological parameters [].

1-(2-ethoxyethyl)-4-(2-methoxyethoxyl)-4-ethynylpiperidine

Compound Description: This piperidine derivative forms a 1:1 complex with β-cyclodextrin. This complex was studied for its acute toxicity and effects on hematological and immunological parameters [].

Properties

CAS Number

1233955-36-6

Product Name

N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride

IUPAC Name

N-(2-ethoxyethyl)piperidin-4-amine;dihydrochloride

Molecular Formula

C9H22Cl2N2O

Molecular Weight

245.19

InChI

InChI=1S/C9H20N2O.2ClH/c1-2-12-8-7-11-9-3-5-10-6-4-9;;/h9-11H,2-8H2,1H3;2*1H

InChI Key

YBAWVRSSJXRQSX-UHFFFAOYSA-N

SMILES

CCOCCNC1CCNCC1.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.